4-(2-Chloroethoxy)-3-methoxybenzonitrile

Description

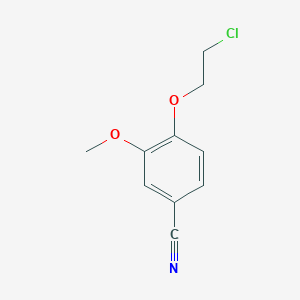

4-(2-Chloroethoxy)-3-methoxybenzonitrile is a substituted benzonitrile derivative characterized by a nitrile group (-CN) at the para position, a methoxy group (-OCH₃) at the meta position, and a 2-chloroethoxy (-OCH₂CH₂Cl) substituent at the ortho position relative to the nitrile group. This compound is listed as discontinued in commercial catalogs, limiting its availability for current research applications .

Substituted benzonitriles are frequently utilized as intermediates in pharmaceuticals, agrochemicals, and materials science due to their reactivity and ability to act as hydrogen bond acceptors.

Properties

IUPAC Name |

4-(2-chloroethoxy)-3-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO2/c1-13-10-6-8(7-12)2-3-9(10)14-5-4-11/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGNCKOFXAYAKES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C#N)OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloroethoxy)-3-methoxybenzonitrile typically involves the reaction of 4-hydroxy-3-methoxybenzonitrile with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the chloroethoxy linkage. The general reaction scheme is as follows:

4-Hydroxy-3-methoxybenzonitrile+2-ChloroethanolK2CO3,Refluxthis compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloroethoxy)-3-methoxybenzonitrile can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloroethoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitrile group can be reduced to form amines.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products

Nucleophilic Substitution: Formation of ethers or other substituted derivatives.

Oxidation: Formation of 4-(2-chloroethoxy)-3-methoxybenzaldehyde or 4-(2-chloroethoxy)-3-methoxybenzoic acid.

Reduction: Formation of 4-(2-chloroethoxy)-3-methoxybenzylamine.

Scientific Research Applications

4-(2-Chloroethoxy)-3-methoxybenzonitrile has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: Potential precursor for the development of drugs targeting specific biological pathways.

Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Chloroethoxy)-3-methoxybenzonitrile depends on its application. In pharmaceuticals, it may interact with specific enzymes or receptors, modulating their activity. The chloroethoxy and methoxy groups can influence the compound’s binding affinity and specificity towards its molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 4-(2-Chloroethoxy)-3-methoxybenzonitrile, highlighting structural variations and their implications:

Key Research Findings

Reactivity and Functional Group Influence

- Chloroethoxy vs. Ethoxy : The chloroethoxy group in this compound enhances electrophilicity compared to ethoxy analogs (e.g., 3-Ethoxy-4-methoxybenzonitrile), facilitating nucleophilic substitutions (e.g., with amines or thiols) .

- Amino Substitutions: Compounds like 4-(4-Amino-2-fluorophenoxy)-3-methoxybenzonitrile exhibit improved binding to biological targets (e.g., enzymes) due to hydrogen-bonding capabilities of -NH₂ and -F groups .

Solubility and Bioavailability

- The hydrochloride salt of 4-((2-(Methylamino)ethoxy)methyl)benzonitrile demonstrates enhanced aqueous solubility compared to neutral benzonitriles, critical for pharmacokinetic optimization in drug development .

Biological Activity

4-(2-Chloroethoxy)-3-methoxybenzonitrile, with the CAS number 1094313-50-4, is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Key Functional Groups:

- Chloroethoxy Group: Contributes to nucleophilic substitution reactions.

- Methoxy Group: Can influence the compound's reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

Studies have shown that compounds with similar structures can exhibit significant antimicrobial properties. For instance, a related study indicated that benzonitrile derivatives demonstrated effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds were notably low, suggesting strong antibacterial activity.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 50 |

| This compound | S. aureus | 40 |

This table illustrates the potential of this compound against common pathogens.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer).

Case Study:

A study involving the application of this compound on HeLa cells reported an IC50 value of approximately 30 µM, indicating moderate cytotoxicity against these cells. The mechanism appears to involve apoptosis induction through the activation of caspase pathways.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. The chloroethoxy group allows for nucleophilic attack on various biomolecules, while the methoxy group can enhance lipophilicity, aiding in cellular uptake.

- Enzyme Inhibition: The compound may act as an enzyme inhibitor by binding to active sites within target proteins.

- Receptor Interaction: It could also modulate receptor activity, influencing signaling pathways involved in cell growth and apoptosis.

Research Findings

Several studies have explored the pharmacological potential of this compound:

- Antiproliferative Effects: Research highlighted that derivatives of benzonitriles, including this compound, showed promising results in inhibiting tumor growth in animal models.

- Toxicity Assessment: Toxicological evaluations indicate low cytotoxicity across various mammalian cell lines, suggesting a favorable safety profile for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.